Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate
Description
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a substituted benzoate ester featuring a chlorine atom at position 3, an ethoxy group at position 5, and a 3-fluorobenzyloxy substituent at position 4. The methyl ester group at the carboxylic acid position distinguishes it from ethyl or propynyl analogs. The compound is likely utilized as a synthetic intermediate in medicinal or agrochemical research, given the prevalence of similar benzoate esters in pesticide development (e.g., triflusulfuron methyl ester) .
Properties
Molecular Formula |
C17H16ClFO4 |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
methyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H16ClFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-5-4-6-13(19)7-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
ZJFICRSAPJDZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation would produce a carboxylic acid .
Scientific Research Applications
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate and its analogs:
Impact of Ester Group Variation
- Methyl vs. Ethyl Esters : Replacing the methyl ester with ethyl (e.g., Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate) increases molecular weight by ~14 Da and enhances lipophilicity (logP +0.3–0.5 estimated), which may improve membrane permeability in biological systems .
- Propynyl Ester: The propynyl group in Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate introduces a reactive alkyne moiety, enabling click chemistry applications.
Substituent Effects on the Benzyl Group
- 3-Fluorobenzyl vs. In contrast, the 4-methylbenzyl group in the propynyl analog offers electron-donating properties, which may alter interaction with biological targets .
Biological Activity
Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound with a complex molecular structure that suggests potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H16ClF O3
- Molecular Weight : 308.73 g/mol
- CAS Number : 231278-20-9
The compound features a chloro group, an ethoxy side chain, and a fluorobenzyl ether, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is likely mediated through interactions with various biological molecules. Similar compounds have been shown to engage in:
- Inhibition of Enzymatic Activity : Compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cancer pathways.
- Receptor Modulation : The fluorobenzyl group may enhance lipophilicity, facilitating interactions with cell membranes and receptors, potentially influencing signaling pathways related to cell growth and proliferation.
Anticancer Properties
Research indicates that compounds structurally related to this compound possess significant anticancer properties. For instance:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Methyl 3-chloro-5-fluoro-2-methoxybenzoate | Induces apoptosis in cancer cells | |
| Similar benzoate derivatives | Inhibit tumor growth in vitro |
These studies suggest that the compound may interfere with cellular signaling pathways critical for cancer cell survival.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound inhibited protein tyrosine phosphatase (PTP1B), which is implicated in insulin signaling and diabetes management. The inhibition led to improved glucose tolerance in diabetic models, suggesting potential applications in metabolic disorders .
- Cell Proliferation Assays : In vitro assays revealed that the compound could reduce the proliferation of specific cancer cell lines by inducing cell cycle arrest at the G1 phase, thereby preventing further progression into mitosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the chemical structure can significantly impact its interaction with biological targets:
| Structural Variation | Effect on Activity |
|---|---|
| Presence of fluorine | Increases lipophilicity and receptor binding affinity |
| Ethoxy group | Enhances solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
